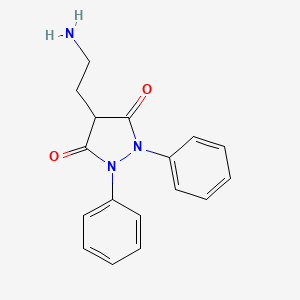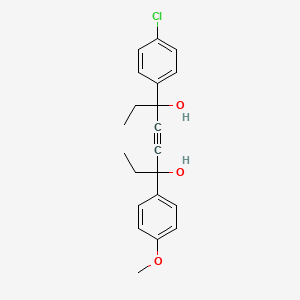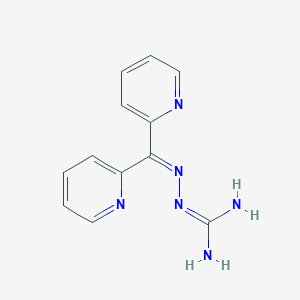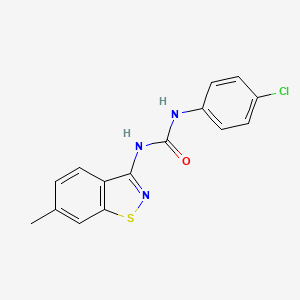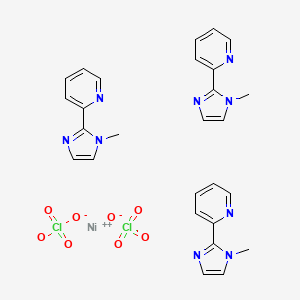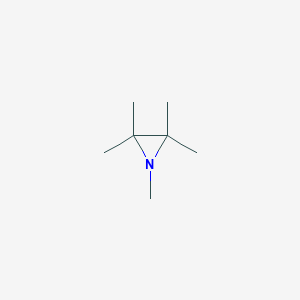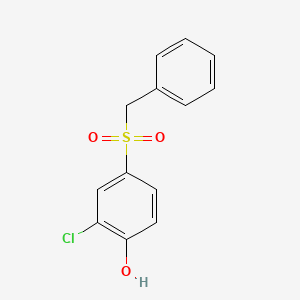
2-Chloro-4-(phenylmethanesulfonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(phenylmethanesulfonyl)phenol is an organic compound characterized by the presence of a chloro group, a phenylmethanesulfonyl group, and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylmethanesulfonyl)phenol typically involves the following steps:
Sulfonylation: The phenylmethanesulfonyl group is introduced via a sulfonylation reaction, often using phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxylation: The hydroxyl group can be introduced through nucleophilic aromatic substitution or by direct hydroxylation of the benzene ring using reagents like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, although this is less common.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Dechlorinated phenols.
Substitution: Amino or thiol-substituted phenols.
科学的研究の応用
2-Chloro-4-(phenylmethanesulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism by which 2-Chloro-4-(phenylmethanesulfonyl)phenol exerts its effects often involves interactions with cellular proteins and enzymes. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can interact with nucleophilic residues. These interactions can inhibit enzyme activity or alter cellular signaling pathways, leading to the compound’s biological effects.
類似化合物との比較
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a phenylmethanesulfonyl group.
4-Chloro-2-methylphenol: Another chlorinated phenol with a different substitution pattern.
2-Chloro-4-methoxyphenol: Contains a methoxy group instead of a phenylmethanesulfonyl group.
Uniqueness: 2-Chloro-4-(phenylmethanesulfonyl)phenol is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other chlorinated phenols. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
107624-69-1 |
|---|---|
分子式 |
C13H11ClO3S |
分子量 |
282.74 g/mol |
IUPAC名 |
4-benzylsulfonyl-2-chlorophenol |
InChI |
InChI=1S/C13H11ClO3S/c14-12-8-11(6-7-13(12)15)18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChIキー |
XTOZMQSSMGXVFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


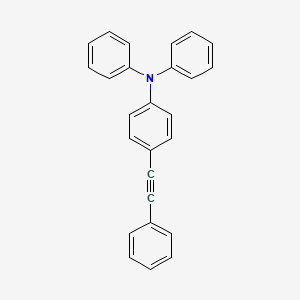
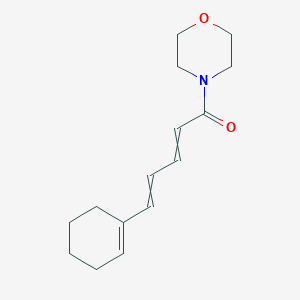
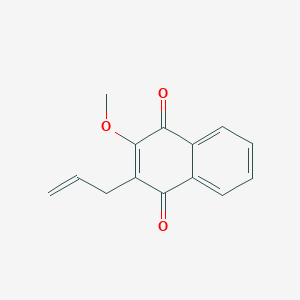
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
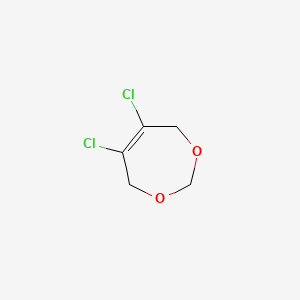
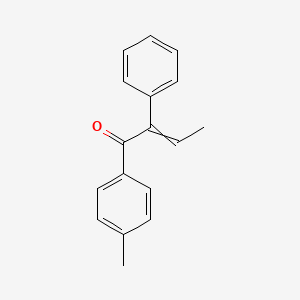
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
